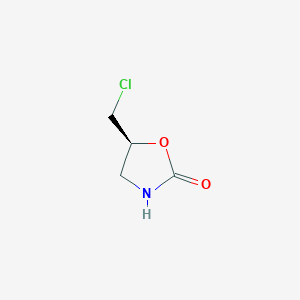
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate
Vue d'ensemble
Description
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate, also known as EDBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. EDBC is a piperazine derivative that possesses a unique molecular structure, which makes it an interesting subject for research. In
Mécanisme D'action
The mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is not fully understood, but it is believed to inhibit the growth of bacterial and fungal cells by interfering with their DNA replication and protein synthesis. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells.
Effets Biochimiques Et Physiologiques
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been found to have low toxicity and is generally considered safe for use in lab experiments. In vitro studies have shown that Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate exhibits significant antibacterial and antifungal activity against various strains of bacteria and fungi. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate in lab experiments is its low toxicity and relatively easy synthesis method. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate can also be modified to target specific cells or tissues in the body, making it a potential drug delivery system. However, one limitation of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate. One area of interest is the development of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate-based drug delivery systems for targeted cancer therapy. Another potential direction is the modification of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate to enhance its solubility in water, which would increase its usefulness in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate and its potential applications in other fields such as materials science.
Applications De Recherche Scientifique
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been the subject of numerous studies due to its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit antibacterial, antifungal, and antitumor properties. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to have potential as a drug delivery system, as it can be modified to target specific cells or tissues in the body.
Propriétés
IUPAC Name |
ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-21(25)19-20(24)23(16-18-11-7-4-8-12-18)14-13-22(19)15-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQXWJUIUKNDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)





